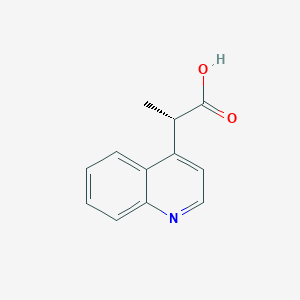

(2S)-2-Quinolin-4-ylpropanoic acid

Description

Significance of the Quinoline (B57606) Moiety in Medicinal Chemistry and Chemical Biology

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry, celebrated for its wide array of pharmacological activities. orientjchem.orgnih.gov This nitrogen-containing heterocyclic compound is not merely a synthetic curiosity but is found in various natural products, most notably quinine, a historically significant antimalarial drug. researchgate.net The versatility of the quinoline ring allows for extensive chemical modification, enabling the development of derivatives with a broad spectrum of biological effects, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties. orientjchem.orgnih.govbiointerfaceresearch.com

The unique electronic and structural features of the quinoline system contribute to its ability to interact with diverse biological targets. orientjchem.org It can participate in various binding interactions, including intercalation with DNA, which is a mechanism of action for some of its anticancer effects. The development of numerous quinoline-based drugs, some of which are in clinical trials, underscores the enduring importance of this scaffold in the discovery of new medicines. nih.gov

Overview of Chiral α-Substituted Propanoic Acids as Bioactive Scaffolds

Chiral α-substituted propanoic acids are another class of compounds with profound importance in the pharmaceutical industry. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, belong to this chemical family. nih.gov The chirality at the α-position is often crucial for their biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or even contribute to undesirable side effects.

The synthesis of enantiomerically pure α-substituted propanoic acids is a significant area of research. nih.govresearchgate.net Asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a prominent method for producing these chiral molecules with high enantiomeric excess. nih.govbohrium.com The carboxylic acid group itself plays a vital role, often interacting with biological targets and influencing the pharmacokinetic properties of the molecule. The prevalence of this scaffold in established drugs highlights its value as a building block for new therapeutic agents. nih.gov

Positioning of (2S)-2-Quinolin-4-ylpropanoic Acid within Related Quinoline and Amino Acid Derivatives

This compound, with its molecular formula C₁₂H₁₁NO₂, uniquely combines the key features of both the quinoline and chiral α-propanoic acid scaffolds. This structure positions it as a valuable intermediate and a potential bioactive molecule in its own right. The quinoline moiety is attached at the 4-position to the α-carbon of the propanoic acid, creating a chiral center with the (S)-configuration.

This specific arrangement distinguishes it from other quinoline derivatives, such as those where the substituent is at a different position on the quinoline ring or where the side chain is varied. For instance, research has been conducted on derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid and N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid, showcasing the diverse possibilities for functionalization. nih.govdnu.dp.ua

Furthermore, its structural similarity to α-amino acids, where the amino group is replaced by the quinoline moiety, suggests potential interactions with biological systems that recognize amino acid-like structures. The study of related compounds like (2S)-2-amino-3-quinolin-5-ylpropanoic acid further emphasizes the interest in combining quinoline and amino acid-like fragments.

The synthesis of this compound can be approached through various synthetic routes, often involving the initial formation of the quinoline ring followed by the introduction and manipulation of the propanoic acid side chain. The inherent chirality necessitates the use of stereoselective synthetic methods to obtain the desired enantiomer.

In essence, this compound stands at the intersection of two highly significant classes of bioactive molecules. Its unique structure offers a scaffold for further chemical exploration and the potential for novel biological activities, making it a compound of considerable interest in contemporary chemical research.

Detailed Research Findings

The unique structural combination of a quinoline ring and a chiral propanoic acid in this compound has led to investigations into its potential biological activities. Research has indicated that this compound and its derivatives may exhibit anti-inflammatory and anticancer properties. The quinoline component is known to interact with various biological targets, including enzymes and receptors, and can modulate metabolic pathways.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Chirality | (S)-configuration at C2 |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-quinolin-4-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(12(14)15)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,1H3,(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNQUZAJDUWMEB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=CC=CC=C12)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=NC2=CC=CC=C12)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical and Stereochemical Characterization of 2s 2 Quinolin 4 Ylpropanoic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis provides the foundational data for determining the molecular structure of (2S)-2-Quinolin-4-ylpropanoic acid. Techniques such as NMR, HRMS, and IR spectroscopy each offer unique insights into the compound's atomic framework and functional groups.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. While specific experimental data for this compound is not publicly available, a predicted spectrum can be inferred based on the known chemical shifts of analogous structures, such as quinoline-4-carboxylic acid and substituted propanoic acids. docbrown.infoplos.orgchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring and the propanoic acid side chain. The aromatic region would feature complex multiplets for the six protons on the quinoline ring. The proton at the C2 position of the quinoline ring is anticipated to appear at a downfield chemical shift, typically as a doublet. The methine proton (CH) at the chiral center of the propanoic acid moiety would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl (CH₃) protons would present as a doublet. The acidic proton of the carboxyl group (-COOH) is expected to be a broad singlet at a very downfield position. acs.orgnih.gov

Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to a standard solvent signal.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| -COOH | 11.0 - 13.0 | Broad Singlet | N/A |

| Quinoline H2 | ~8.9 | Doublet | ~4.5 |

| Quinoline Aromatic H | 7.5 - 8.2 | Multiplet | N/A |

| Quinoline H3 | ~7.4 | Doublet | ~4.5 |

| Propanoic Acid α-CH | ~4.1 | Quartet | ~7.2 |

| Propanoic Acid β-CH₃ | ~1.6 | Doublet | ~7.2 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display twelve distinct signals, corresponding to each carbon atom in the molecule's unique electronic environment. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The nine carbons of the quinoline ring would appear in the aromatic region, with quaternary carbons showing different intensities compared to protonated carbons. The chiral methine carbon and the methyl carbon of the propanoic acid chain would appear in the aliphatic region. docbrown.infolibretexts.org

Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C=O | ~175 |

| Quinoline C4 | ~148 |

| Quinoline Aromatic C | 120 - 150 |

| Propanoic Acid α-CH | ~45 |

| Propanoic Acid β-CH₃ | ~18 |

HRMS is utilized to determine the precise molecular weight of a compound, which in turn confirms its elemental composition. acs.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For this compound (C₁₂H₁₁NO₂), the expected exact mass for the protonated molecule ([M+H]⁺) can be calculated with high precision.

Calculated HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₂H₁₁NO₂ | [M+H]⁺ | 202.0863 |

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system. docbrown.info

Key absorptions would include a very broad O-H stretch from the carboxylic acid, a sharp and strong C=O (carbonyl) stretch, C-H stretching from the aromatic and aliphatic parts, and C=C/C=N stretching vibrations from the quinoline ring. docbrown.infochemicalbook.comresearchgate.net

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 (strong) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aliphatic Chain | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C and C=N Stretches | 1450-1600 |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

Determination of Absolute Configuration and Enantiomeric Excess

Confirming that the compound is the (S)-enantiomer and determining its purity are critical steps. This is achieved through chiroptical methods like chiral chromatography and definitively by X-ray crystallography.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers and quantifying the enantiomeric excess (e.e.) of a chiral sample. The method employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte.

For this compound, a racemic mixture would be passed through an HPLC column packed with a suitable CSP. The (S) and (R) enantiomers would form transient, diastereomeric complexes with the CSP, leading to different strengths of interaction and, consequently, different retention times. The (S)-enantiomer would elute from the column at a different time than the (R)-enantiomer, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess of the (2S)-isomer can be precisely calculated.

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.com This technique provides an unambiguous three-dimensional map of the electron density within a single crystal of the compound, revealing the precise spatial arrangement of every atom. researchgate.netresearchgate.net

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The solution of the crystal structure allows for the determination of bond lengths, bond angles, and the absolute configuration at the chiral center (C2 of the propanoic acid chain), thereby confirming the "S" assignment. nih.gov This method provides unequivocal proof of the compound's stereochemistry.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides invaluable information about the stereochemistry of chiral molecules. libretexts.org As this compound is a chiral compound, possessing a stereocenter at the C2 position of the propanoic acid chain, CD spectroscopy is an essential tool for its characterization. The technique measures the differential absorption of left- and right-circularly polarized light by a chiral sample, which is a direct consequence of its molecular asymmetry. wikipedia.org

The CD spectrum of an optically active molecule is highly sensitive to its three-dimensional structure. For this compound, the primary chromophore is the quinoline ring system. The electronic transitions within this aromatic moiety, when perturbed by the adjacent chiral center, give rise to characteristic CD signals in the ultraviolet (UV) region. nih.gov The sign and magnitude of these signals, reported as molar ellipticity ([θ]), are unique to the (S)-enantiomer and would be equal in magnitude but opposite in sign for its (R)-enantiomer counterpart.

Therefore, CD spectroscopy serves two primary purposes in the characterization of this compound:

Confirmation of Absolute Stereochemistry: By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration at the chiral center can be unequivocally confirmed as (S).

Conformational Analysis: The CD spectrum can be sensitive to the molecule's conformation in solution. Changes in solvent, pH, or temperature that affect the spatial arrangement of the quinoline chromophore relative to the chiral propanoic acid side chain can lead to observable changes in the CD spectrum, providing insights into the molecule's dynamic behavior. univr.it

While CD spectroscopy is a critical method for the analysis of this compound, specific, detailed research findings and experimental CD spectra for this compound are not extensively reported in publicly available literature. However, a hypothetical dataset representing the type of information obtained from a CD spectroscopic analysis is presented below for illustrative purposes. The data showcases the expected electronic transitions for the quinoline chromophore in a chiral environment.

Illustrative CD Spectroscopy Data for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Ascribed Transition (Hypothetical) |

| 315 | +2.5 x 10³ | ¹Lₐ transition of quinoline |

| 275 | -1.8 x 10⁴ | ¹Lₐ transition of quinoline |

| 230 | +5.0 x 10⁴ | ¹Bₐ transition of quinoline |

| 210 | -3.2 x 10⁴ | ¹Bₐ transition of quinoline |

Note: The data in this table is illustrative and intended to represent the typical output of a CD spectroscopy experiment for a chiral aromatic compound. It does not represent actual measured data for this compound.

The analysis of such data would involve correlating the observed Cotton effects (the positive and negative peaks) with specific electronic transitions within the quinoline ring, thereby providing a detailed stereochemical fingerprint of the (2S)-enantiomer.

Investigation of Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar for 2 Quinolin 4 Ylpropanoic Acid Derivatives

Design and Synthesis of Structurally Modified Analogues

The rational design and synthesis of analogues of (2S)-2-Quinolin-4-ylpropanoic acid are fundamental to SAR studies. The synthetic strategies often involve multi-step processes to introduce desired functional groups at specific positions of the quinoline (B57606) ring and the propanoic acid side chain. smolecule.comnih.gov Common synthetic routes include the Pfitzinger reaction, which utilizes pyruvic acid and 5-substituted isatin (B1672199) to form the quinoline core, followed by selective decarboxylation. nih.gov Another approach is the Gould-Jacobs reaction, starting from anilines and diethyl 2-(ethoxymethylene)malonate, which after cyclization, hydrolysis, and decarboxylation, yields 4-hydroxyquinolines that can be further modified. mdpi.com Coupling reactions are then employed to introduce or modify the propanoic acid moiety. nih.govacs.org

The electronic and steric properties of substituents on the quinoline ring play a crucial role in modulating the biological activity of 2-Quinolin-4-ylpropanoic acid derivatives.

Halogenation: The introduction of halogen atoms, such as chlorine, at various positions of the quinoline ring has been explored. For instance, the presence of a 2,6-dichlorophenyl group at the 2-position of a quinolin-6-yl propanoic acid derivative suggests that such substitutions can significantly alter the electronic properties and potential for biological interactions. ontosight.ai

Other Substituents: The effect of various other substituents has also been investigated. For example, in a study of quinoline carboxylic acid analogues as inhibitors of dihydroorotate (B8406146) dehydrogenase, bulky hydrophobic substituents at the C(2) position were found to be necessary for activity. nih.gov Furthermore, the presence of an electron-withdrawing nitro group versus an electron-donating methoxy (B1213986) group on the tetrahydroquinoline ring has been shown to significantly affect the stereoselectivity of acylation reactions. researchgate.net

Table 1: Effect of Quinoline Ring Substituents on Activity

| Substituent Position | Substituent Type | Observed Effect | Reference(s) |

|---|---|---|---|

| C2 | Bulky hydrophobic groups | Necessary for dihydroorotate dehydrogenase inhibition | nih.gov |

| C6 | Nitro group (electron-withdrawing) | Increased stereoselectivity in acylation | researchgate.net |

| C6 | Methoxy group (electron-donating) | Reduced stereoselectivity in acylation | researchgate.net |

Alterations to the propanoic acid side chain have been shown to have a profound impact on the properties and biological activity of the resulting analogues.

Esterification and Amidation: The carboxylic acid group can be converted into esters and amides to modulate lipophilicity and cell permeability. For example, a series of novel quinoline-derived propanoic acid esters were synthesized and showed activity against Helicobacter pylori. mdpi.com The synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides has also been reported, with some derivatives exhibiting potent cytotoxicity. acs.orgresearchgate.net

Conversion to Alcohols: Reduction of the carboxylic acid can yield the corresponding alcohol. For instance, a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for antimycobacterial activity. nih.gov

Chain Homologation and Isosteric Replacement: The length and composition of the side chain can be varied. Studies on related quinoline derivatives have explored the replacement of the carboxylic acid with other acidic functional groups or bioisosteres to improve activity and pharmacokinetic properties.

Table 2: Modifications of the Propanoic Acid Moiety and Their Effects

| Modification | Resulting Functional Group | Potential Impact | Reference(s) |

|---|---|---|---|

| Esterification | Ester | Modulated lipophilicity, antimicrobial activity | mdpi.com |

| Amidation | Amide | Enhanced cytotoxicity | acs.orgresearchgate.net |

| Reduction | Alcohol | Antimycobacterial activity | nih.gov |

Stereochemistry is a critical determinant of biological activity. The chiral center at the alpha-carbon of the propanoic acid moiety means that this compound exists as two enantiomers, (S) and (R).

Enantiomeric Purity: The synthesis of enantiomerically pure compounds is crucial for evaluating the activity of individual stereoisomers. Chiral resolution techniques, such as enzymatic resolution using penicillin acylase, are employed to separate enantiomers.

Differential Activity: It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have significantly different pharmacological activities. For instance, the (S)-enantiomer of many profen drugs (2-arylpropanoic acids) is typically the more active one. While specific comparative data for this compound is not detailed in the provided context, the principle of stereospecificity is a key consideration in its design and evaluation. The unique three-dimensional arrangement of atoms in the (S)-isomer will dictate its specific interactions with biological targets.

Establishment of Structure-Activity Relationships

Based on the synthesis and evaluation of various analogues, several key structure-activity relationships (SAR) for 2-Quinolin-4-ylpropanoic acid derivatives have been established.

A crucial aspect for the inhibitory activity of quinoline carboxylic acid analogs is the presence of bulky, hydrophobic substituents at the C(2) position of the quinoline ring. nih.gov There is also a strict requirement for a carboxylic acid or its salt at the C(4) position for certain biological activities. nih.gov Modifications on the benzo portion of the quinoline ring with appropriate substituents are also important. nih.gov

The propanoic acid side chain is another critical region for activity. Its conversion to esters or amides can lead to compounds with different biological profiles, including antimicrobial and cytotoxic effects. mdpi.comacs.org The stereochemistry at the propanoic acid's alpha-carbon is also a determining factor, with the (S)-configuration often being associated with higher potency in related classes of compounds.

Computational QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govarabjchem.org For quinoline derivatives, QSAR models have been developed to predict various activities, including anticancer and antimicrobial effects. nih.govbohrium.com

These models are built using a set of known active compounds (a training set) and their corresponding molecular descriptors. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and shape indices. researchgate.net

3D descriptors: Geometric parameters, surface area, and volume. uran.ua

Electronic descriptors: Dipole moment, energies of frontier orbitals (HOMO and LUMO), and partial charges. arabjchem.org

Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM) are used to build the QSAR equations. nih.govarabjchem.orgbohrium.com For example, a QSAR study on propionic acid derivatives demonstrated that their antimicrobial activities were governed by topological parameters. researchgate.net In another study on quinoline derivatives, QSAR analysis revealed that diuretic activity was influenced by geometric and spatial structure, logP, and energy values. uran.ua

The predictive power of these models is evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE). nih.govarabjchem.org Validated QSAR models can then be used to predict the activity of novel, unsynthesized analogues of this compound, thereby guiding the design of more potent and selective compounds. scispace.com

Molecular Mechanisms and Biological Interactions of 2 Quinolin 4 Ylpropanoic Acid Analogues

Investigations into Enzyme Inhibition and Modulation

2-Quinolin-4-ylpropanoic acid analogues have been identified as potent inhibitors of several key enzymes implicated in various diseases. The versatility of the quinoline (B57606) scaffold allows for structural modifications that can be tailored to achieve high affinity and selectivity for specific enzyme targets. nih.gov

Research has demonstrated the inhibitory potential of quinoline derivatives against a range of enzymes. For instance, certain hydrazide-hydrazone derivatives of 2-{2-fluoro[1,1′-biphenyl]-4-yl}propanoic acid have shown significant in vitro urease inhibitory activity, with some compounds exhibiting greater potency than the standard inhibitor, thiourea (B124793). acs.org

In the realm of protein kinases, which are crucial regulators of cellular processes, quinoline-based compounds have emerged as promising inhibitors. One notable target is Protein Kinase CK2, a Ser/Thr kinase involved in cell growth and proliferation. A class of 3-carboxy-4(1H)-quinolones has been identified as potent and selective ATP-competitive inhibitors of human protein kinase CK2. nih.gov Specifically, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid have demonstrated significant inhibitory activity with IC₅₀ values of 0.3 µM and 1 µM, respectively. nih.gov

Furthermore, derivatives of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid have been synthesized and evaluated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often implicated in cancer. nih.gov One particular compound, 9e, exhibited potent EGFR inhibition with an IC₅₀ value of 16.89 nM, which was more potent than the established EGFR inhibitor, Erlotinib. nih.gov

Table 1: Inhibition of Specific Enzyme Targets by 2-Quinolin-4-ylpropanoic Acid Analogues

| Compound Class | Enzyme Target | Key Findings |

|---|---|---|

| Hydrazide-hydrazone derivatives of 2-{2-fluoro[1,1′-biphenyl]-4-yl}propanoic acid | Urease | Showed potent in vitro urease inhibition, with some compounds being more active than the standard, thiourea. acs.org |

| 3-Carboxy-4(1H)-quinolones | Protein Kinase CK2 | Identified as ATP-competitive inhibitors with IC₅₀ values in the low micromolar range. nih.gov |

Understanding the precise interactions between these quinoline-based inhibitors and their target enzymes is crucial for rational drug design. Mechanistic studies often employ a combination of experimental techniques and computational modeling to elucidate these interactions.

For the 3-carboxy-4(1H)-quinolone inhibitors of Protein Kinase CK2, theoretical calculations and experimental data have led to the development of a structural model. nih.gov This model highlights the key features of the quinolone scaffold that are responsible for its tight binding to the active site of CK2. nih.gov The inhibition is competitive with respect to ATP, indicating that these compounds bind to the ATP-binding pocket of the enzyme. nih.gov

Molecular docking studies have also provided valuable insights into the binding modes of these inhibitors. For instance, the potent EGFR inhibitor, compound 9e, was shown through molecular docking to bind within the EGFR active site. acs.org The study revealed a key hydrogen bond interaction with the amino acid residue Met 769, along with lipophilic interactions with other nonpolar residues within the active site. acs.org These interactions contribute to the high binding affinity and potent inhibitory activity of the compound. acs.org

Receptor Binding and Molecular Recognition Studies

The biological effects of 2-quinolin-4-ylpropanoic acid analogues are also mediated through their interactions with specific receptors. The principles of molecular recognition, which involve non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions, govern the binding of these ligands to their receptor targets. acs.org

The development of new analytical techniques has facilitated the detailed characterization of ligand-receptor interactions. For example, the BINANA web app has been used to visualize the interactions between a derivative of 2-quinolin-2-ylpropanoic acid and its target. acs.org This tool allows for the identification of specific interactions, such as π-stacking with tyrosine residues and hydrogen bonds with asparagine residues. acs.org Such detailed profiling is instrumental in understanding the structural basis for ligand binding and selectivity.

Chirality plays a critical role in the biological activity of many compounds, and 2-quinolin-4-ylpropanoic acid analogues are no exception. The stereochemistry of the molecule can significantly influence its interaction with a chiral biological target, such as an enzyme active site or a receptor binding pocket.

The synthesis of chiral carboxylic acid derivatives featuring a quinoline moiety, such as (2S)-2-quinolin-5-ylpropanoic acid, highlights the importance of stereochemistry in this class of compounds. The specific spatial arrangement of the quinoline group and the propanoic acid backbone can lead to differential binding affinities and biological activities between enantiomers. This stereoselective recognition is a fundamental aspect of molecular recognition in biological systems.

Influence on Cellular Pathways (in vitro studies, excluding clinical implications)

The inhibition of specific enzymes and the binding to receptors by 2-quinolin-4-ylpropanoic acid analogues ultimately translate into effects on cellular pathways. In vitro studies have provided valuable insights into how these compounds can modulate cellular processes.

For example, the inhibition of Protein Kinase CK2 by 3-carboxy-4(1H)-quinolones can impact numerous cellular signaling pathways that are regulated by this kinase. nih.gov As CK2 is involved in cell growth, proliferation, and apoptosis, its inhibition can lead to the modulation of these fundamental cellular processes. nih.gov

Similarly, the inhibition of EGFR by N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives can disrupt the signaling pathways that are driven by this receptor. nih.gov The EGFR signaling pathway is known to play a crucial role in cell proliferation, survival, and migration. researchgate.net Therefore, the inhibition of this pathway by quinoline-based compounds can lead to anti-proliferative effects in cancer cell lines. nih.gov

Furthermore, some quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This can occur through various mechanisms, including the activation of caspases, a decrease in mitochondrial membrane potential, and the generation of reactive oxygen species (ROS). researchgate.net These in vitro findings underscore the potential of 2-quinolin-4-ylpropanoic acid analogues to modulate key cellular pathways involved in disease.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2S)-2-Quinolin-4-ylpropanoic acid |

| 2-Quinolin-4-ylpropanoic acid analogues |

| (2S)-2-Quinolin-5-ylpropanoic acid |

| 2-{2-Fluoro[1,1′-biphenyl]-4-yl}propanoic acid |

| 3-Carboxy-4(1H)-quinolones |

| 5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid |

| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid |

| Erlotinib |

| Thiourea |

Computational Chemistry and Molecular Modeling for 2s 2 Quinolin 4 Ylpropanoic Acid Research

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For quinoline (B57606) derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various biological targets.

Research on 2-aryl-quinoline-4-carboxylic acid derivatives has identified Leishmania major N-myristoyltransferase (LmNMT) as a potential high-affinity target. nih.govresearchgate.netnih.gov Molecular docking simulations of these compounds into the LmNMT binding site revealed stable binding, with some derivatives showing high docking scores, indicating strong potential inhibitory activity. nih.govresearchgate.net These studies are crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity and selectivity of these compounds, paving the way for the design of potent antileishmanial agents. nih.govresearchgate.net

In other studies, various 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives were docked against several protein targets to explore their potential as antimalarial, antituberculous, and anticancer agents. ijcps.org For instance, excellent docking scores were obtained against a malarial protein (PDB ID: 1CET), with some compounds forming multiple hydrogen bonds and exhibiting strong interaction energies. ijcps.org Similarly, promising interactions were observed with a tuberculosis protein (PDB ID: 2X22) and a cancer-related protein (PDB ID: 1S63). ijcps.org These simulations help to identify the key structural features of the quinoline scaffold responsible for interacting with specific residues in the target's active site.

Furthermore, molecular modeling has been used to investigate the interactions of quinoline analogs with targets like Dihydroorotate (B8406146) Dehydrogenase (DHODH). nih.gov The carboxylate group of the quinoline core is often observed forming critical interactions, such as salt bridges with positively charged residues like Arginine (R136) and hydrogen bonds with residues like Glutamine (Q47). nih.gov The quinoline core itself typically engages in hydrophobic interactions within the binding channel. nih.gov

Table 1: Examples of Molecular Docking Studies on Quinoline-4-Carboxylic Acid Derivatives

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| 2-aryl-quinoline-4-carboxylic acids | Leishmania major N-myristoyltransferase (LmNMT) | Demonstrated stable binding and high docking scores, suggesting potential as LmNMT inhibitors. nih.govresearchgate.net |

| 2-aryl/heteroaryl-quinoline-4-carboxylic acids | Malarial Protein (1CET) | Showed excellent docking scores with multiple hydrogen bond formations. ijcps.org |

| 2-aryl/heteroaryl-quinoline-4-carboxylic acids | Tuberculosis Protein (2X22) | Exhibited good interaction energies and hydrogen bonding within the active site. ijcps.org |

| 2-aryl/heteroaryl-quinoline-4-carboxylic acids | Cancer Protein (1S63) | Displayed strong binding energies and multiple hydrogen bonds. ijcps.org |

Molecular Dynamics Simulations to Understand Ligand-Target Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-receptor complex over time, offering insights into its stability and conformational changes. This technique complements molecular docking by assessing the stability of the predicted binding poses.

For 2-aryl-quinoline-4-carboxylic acid derivatives targeting LmNMT, MD simulations have been employed to confirm the stability of the docked complexes. nih.govresearchgate.netnih.gov These simulations showed that selected compounds maintained stable interactions within the enzyme's active site throughout the simulation period. In some cases, the simulations revealed an enhanced affinity after conformational relaxation of the enzyme, highlighting the importance of protein flexibility in ligand binding. nih.govresearchgate.net By analyzing the trajectory of the simulation, researchers can calculate binding free energies and observe the persistence of key interactions, which provides stronger evidence for the predicted binding mode.

MD simulations are also utilized to evaluate the flexibility and stability of the target protein upon ligand binding. biointerfaceresearch.com Such studies are crucial for validating the initial docking results and ensuring that the predicted interactions are maintained in a dynamic, more physiologically relevant environment. biointerfaceresearch.com

Quantum Mechanical Calculations of Electronic and Conformational Properties

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties and geometries of molecules with high accuracy. These calculations are vital for understanding the intrinsic properties of a compound like (2S)-2-Quinolin-4-ylpropanoic acid.

DFT analyses have been conducted on quinoline derivatives to compute properties such as dipole moments, HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gaps, and molecular electrostatic potential maps. nih.gov These electronic properties are fundamental to a molecule's reactivity and its ability to participate in intermolecular interactions. For example, the HOMO-LUMO energy gap can indicate the chemical reactivity and stability of the molecule.

In other research, QM calculations using both Hartree-Fock (HF) and DFT methods have been employed to optimize the molecular geometry of quinoline derivatives in the ground state. researchgate.net The calculated geometric parameters (bond lengths and angles) are often compared with experimental data from X-ray crystallography to validate the computational methods. researchgate.net A high correlation between theoretical and experimental values confirms the accuracy of the computational results, providing confidence in the predicted molecular structure and conformational properties. nih.gov

In Silico ADMET Predictions (excluding human trial data)

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is critical to avoid costly late-stage failures. In silico ADMET prediction models are widely used for this purpose.

For various series of quinoline-4-carboxylic acid derivatives, preliminary in silico ADMET studies have indicated potential drug-likeness. ijcps.org Predictions for properties such as absorption percentage and Blood-Brain Barrier (BBB) penetration often fall within expected ranges for orally bioavailable drugs. ijcps.org The Topological Polar Surface Area (TPSA), a descriptor correlated with oral bioavailability, has been calculated for these compounds, with values often suggesting good membrane permeability. ijcps.org

Toxicity profiles are also assessed computationally. Predictions for mutagenicity, tumorigenicity, and reproductive toxicity for some quinoline derivatives have been found to be within safe limits. ijcps.org However, parameters like high plasma protein binding have also been predicted, which can impact a drug's efficacy and disposition. ijcps.org Studies on other quinoline hybrids have used ADMET parameters to predict that most compounds can be administered orally and are unlikely to exhibit neurotoxic effects. nih.gov

Table 2: Representative In Silico ADMET Predictions for Quinoline Derivatives

| ADMET Parameter | Predicted Outcome for Quinoline Derivatives | Reference |

|---|---|---|

| Absorption | 82-91% | ijcps.org |

| Blood-Brain Barrier (BBB) Penetration | Within expected range; medium to low | ijcps.orgmdpi.com |

| Oral Bioavailability | Good, based on TPSA values (50-78 Ų) | ijcps.org |

| Plasma Protein Binding | Predicted to be >95% | ijcps.org |

| Mutagenicity | Predicted to be safe | ijcps.org |

Virtual Screening for Potential Molecular Targets

Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. It can also be used in an "inverse" fashion to identify potential targets for a given molecule.

An integrated in silico workflow that includes inverse virtual screening (IVS) has been successfully applied to 2-aryl-quinoline-4-carboxylic acid derivatives. nih.govresearchgate.netnih.gov In one such study, a representative compound of the series was screened against a large library of protein structures, which highlighted Leishmania major N-myristoyltransferase (LmNMT) as the most frequent and high-affinity target. nih.govresearchgate.net This approach is powerful for hypothesis generation and drug repurposing, as it can uncover novel mechanisms of action for existing scaffolds.

Structure-based virtual screening is another common approach. After identifying a potential target, large chemical databases like ZINC15 and ChEMBL can be screened to find novel compounds that fit the target's binding site. mdpi.com Molecules are typically filtered based on docking scores, predicted interactions, and drug-like properties according to frameworks like Lipinski's rule of five, before being prioritized for further computational and experimental validation. mdpi.com

Future Research Directions and Translational Perspectives for Chiral 2 Quinolin 4 Ylpropanoic Acids

Development of Next-Generation Enantioselective Synthetic Methods

The synthesis of enantiomerically pure chiral quinolines is a significant area of research, driven by the distinct biological activities often exhibited by different enantiomers. clockss.org Future efforts are focused on creating more efficient, selective, and sustainable methods than traditional approaches. Next-generation strategies are moving beyond classical resolution techniques toward advanced catalytic asymmetric syntheses.

Promising directions include the use of novel phosphine-free chiral cationic ruthenium catalysts, which have demonstrated the ability to hydrogenate a wide range of quinoline (B57606) derivatives with exceptional enantioselectivities (up to >99% ee) and high turnover numbers. pku.edu.cnacs.org These systems, often involving η6-arene/N-sulfonylated diamine-Ru(II) complexes, can be applied to gram-scale synthesis. acs.org Similarly, iridium-based catalysts are also effective, with some systems operating at ambient pressure, offering advantages for industrial applications. acs.org

Photoredox catalysis combined with chiral acid catalysis represents another frontier, enabling the enantioselective Minisci-type radical functionalization of quinolines under mild conditions. rsc.org This dual catalytic system can create quinolines with multiple chiral elements, a challenging synthetic task. rsc.org Furthermore, the development of organocatalysis, using chiral phosphoric acids or their derivatives like N-triflyl phosphoramide (B1221513), facilitates asymmetric intramolecular aza-Michael additions to construct enantioenriched 2-aryl-2,3-dihydroquinolin-4-ones, which are precursors to related chiral quinoline structures. clockss.org The continuous development of new chiral ligands, such as tunable axial chiral bisphosphines or those based on the 1,1'-binaphthyl scaffold, remains a core strategy for improving enantiocontrol in these reactions. acs.orgrsc.org

Table 1: Comparison of Selected Enantioselective Catalytic Methods for Quinoline Derivatives

| Catalytic System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| [RuCl(p-cymene)((R,R)-Ts-DPEN)] | Asymmetric Hydrogenation | 2-Methylquinoline (B7769805) | 99% | >99% conversion | pku.edu.cn |

| Ir(COD)Cl₂ / Chiral Bisphosphine Ligand | Asymmetric Hydrogenation | 2-Methylquinoline | up to 92% | Full conversion | acs.org |

| Chiral N-triflyl phosphoramide | Intramolecular aza-Michael Addition | Activated α,β-unsaturated ketone | up to 82% | 77-98% | clockss.org |

| Cu(I) / Chiral Bis(oxazoline) Ligand | Asymmetric Alkynylation | N-Phenacyl quinolinium triflate | up to 98% | up to 99% | acs.org |

Advanced Mechanistic Elucidation at the Atomic Level

A profound understanding of reaction mechanisms at the atomic level is critical for the rational design of more effective catalysts. Future research will increasingly rely on a synergistic approach combining experimental studies with high-level computational modeling, such as Density Functional Theory (DFT) calculations. pku.edu.cnresearchgate.net This dual strategy allows for the detailed mapping of reaction pathways and the identification of the structural origins of enantioselectivity. nih.gov

For instance, in the asymmetric hydrogenation of quinolines catalyzed by Ru-diamine complexes, mechanistic studies have revealed an ionic pathway involving a stepwise transfer of H+ and H– that occurs outside the metal's coordination sphere. pku.edu.cnacs.org DFT calculations have further pinpointed that the enantioselectivity arises from specific, weak interactions, such as CH/π attraction between the catalyst's arene ligand and the substrate's phenyl ring within a defined transition state. pku.edu.cnacs.org Similarly, in copper-catalyzed alkynylations, non-covalent interactions (NCIs) between the substrate and the catalyst's ligand are hypothesized to be the driving force for facial selectivity. acs.org

Data-intensive approaches, which correlate quantifiable molecular descriptors of catalysts and substrates with reaction outcomes (like enantioselectivity), are emerging as powerful tools for mechanistic study. nih.gov This method can rapidly identify plausible catalyst-substrate interactions that govern stereoselectivity, providing a more efficient means of optimizing catalyst design without relying solely on laborious empirical screening. nih.gov

Application as Chiral Building Blocks in Complex Molecule Synthesis

(2S)-2-Quinolin-4-ylpropanoic acid and its hydrogenated derivatives, chiral tetrahydroquinolines, are valuable building blocks for the synthesis of more complex and biologically significant molecules. pku.edu.cnacs.orgacs.org The tetrahydroquinoline core is a feature of numerous natural products and pharmaceutical agents. pku.edu.cn

A key application is in the total synthesis of natural alkaloids. For example, the enantioselective hydrogenation of 2-methylquinoline provides a key intermediate for the synthesis of the antibacterial agent (S)-flumequine and the natural product (–)-angustureine. pku.edu.cnacs.org The versatility of the propanoic acid side chain and the quinoline ring allows for a wide range of subsequent chemical transformations. The alkyne functional group, introduced via enantioselective alkynylation of quinolones, can be selectively hydrogenated to a ketone, which then serves as a precursor for constructing chiral seven-membered heterocycles and 1,2-diamines through reactions like the Schmidt rearrangement. acs.org These applications highlight the role of chiral quinoline derivatives as foundational scaffolds for accessing diverse and complex molecular architectures.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel quinoline-based compounds. doaj.orgresearchgate.net These computational tools can significantly accelerate the discovery process, reduce costs, and improve the success rate of identifying potent and selective molecules. mdpi.comrsc.org

Ligand-based design approaches utilize techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling to correlate the three-dimensional structures of quinoline derivatives with their biological activity. mdpi.com This allows for the identification of key structural modifications that can enhance a desired effect, leading to the design of new, more potent analogues. mdpi.com Machine learning models, particularly artificial neural networks, are being developed to rapidly predict the regioselectivity of C-H functionalization on the quinoline scaffold, a crucial step in synthesis planning. doaj.orgresearchgate.net

Furthermore, generative AI models are being explored to create novel molecular structures from scratch, biased towards specific desired properties. oejournal.orgyoutube.com By combining virtual screening, molecular docking simulations, and in silico ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, researchers can efficiently screen large libraries of designed compounds against biological targets, prioritizing the most promising candidates for synthesis and further testing. rsc.orgosti.govresearchgate.net

Exploration of Novel Biological Activities (excluding human studies or clinical application)

Derivatives of quinoline-4-carboxylic acid are a well-established class of "privileged structures" in medicinal chemistry, known to exhibit a wide spectrum of biological activities. thepharmajournal.com Future research will continue to explore novel applications for these compounds in various non-clinical contexts. In vitro studies and assays against non-human targets are crucial for uncovering new therapeutic potentials.

One significant area of investigation is in oncology research, where quinoline derivatives have shown antiproliferative activity against various cancer cell lines, including mammary (MCF7), cervical (HeLa), and colon (HCT116) cancer cells. nih.govacs.org The proposed mechanisms often involve the inhibition of critical enzymes or intercalation with DNA. For instance, specific quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme critical for pyrimidine (B1678525) biosynthesis and a target for cancer therapy. acs.orgnih.gov

Beyond cancer, these compounds are being explored for other activities. Novel quinoline-furanone hybrids have been designed and evaluated for their anti-plasmodial potential, targeting the lactate (B86563) dehydrogenase of Plasmodium falciparum. rsc.org Additionally, various quinoline carboxylic acids have demonstrated significant anti-inflammatory properties in macrophage-based assays and inhibitory activity against enzymes relevant to parasitic diseases. nih.govacs.org

Table 2: Selected In Vitro Biological Activities of Quinoline Carboxylic Acid Derivatives

| Compound Class/Derivative | Biological Target / Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Quinoline-4-carboxylic acid-chalcone hybrid (4d) | Human Dihydroorotate Dehydrogenase (hDHODH) | 0.12 µM | nih.gov |

| Quinoline-4-carboxylic acid-chalcone hybrid (4h) | A375 cell line cytotoxicity | 6.8 µM | nih.gov |

| Quinoline-based analogue (41) | Human Dihydroorotate Dehydrogenase (hDHODH) | 9.71 nM | acs.org |

| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e) | MCF-7 cell line cytotoxicity | 1.32 µM | acs.org |

| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e) | EGFR Inhibition | 16.89 nM | acs.org |

Q & A

Q. What are the recommended synthetic routes for (2S)-2-Quinolin-4-ylpropanoic acid in academic laboratories?

- Methodological Answer : The compound can be synthesized via condensation reactions between quinoline derivatives and propanoic acid precursors. For example, metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing substituents to the quinoline core . Alternative methods include cyclization of substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions, as demonstrated in studies of structurally related 4-(1-adamantyl)quinoline derivatives . Key parameters include reaction temperature (typically 80–120°C), solvent selection (e.g., DMF or THF), and purification via recrystallization or column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., quinoline protons at δ 8.5–9.0 ppm) .

- Infrared Spectroscopy (IR) : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and quinoline ring vibrations .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₃NO₂) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Methodological Answer : The (2S) configuration enhances enantioselective binding to enzymes such as oxidoreductases or proteases. For example, studies on quinoline-4-carboxylic acid derivatives show that the S-configuration improves hydrogen bonding with active-site residues (e.g., histidine or aspartate in catalytic triads) . To validate stereochemical effects:

Q. What strategies resolve contradictions in enzymatic inhibition data for quinoline derivatives like this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Compare results from fluorometric, colorimetric, and radiometric assays .

- Control Experiments : Use competitive inhibitors (e.g., 2-phenylquinoline-4-carboxylic acid) to confirm specificity .

- Structural Analysis : Resolve ambiguities via X-ray crystallography of enzyme-inhibitor complexes .

Q. How can X-ray crystallography elucidate the binding mechanisms of this compound to therapeutic targets?

- Methodological Answer : Co-crystallization with target proteins (e.g., Mycobacterium tuberculosis enzymes) reveals critical interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.